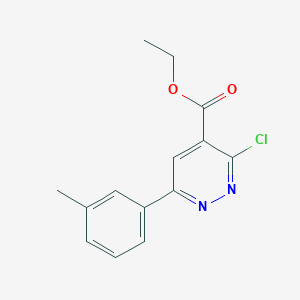

Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate

CAS No.: 2098018-87-0

Cat. No.: VC3205895

Molecular Formula: C14H13ClN2O2

Molecular Weight: 276.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098018-87-0 |

|---|---|

| Molecular Formula | C14H13ClN2O2 |

| Molecular Weight | 276.72 g/mol |

| IUPAC Name | ethyl 3-chloro-6-(3-methylphenyl)pyridazine-4-carboxylate |

| Standard InChI | InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |

| Standard InChI Key | ZFEPOHLCFANOCB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC(=C2)C |

| Canonical SMILES | CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC(=C2)C |

Introduction

Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate is a complex organic compound characterized by its unique molecular structure and diverse applications in synthetic chemistry and biological research. This compound belongs to the pyridazine family, a class of heterocyclic aromatic compounds that contain two nitrogen atoms in a six-membered ring. The presence of a chlorine atom at the 3-position, an m-tolyl group at the 6-position, and an ethyl ester group at the 4-position contributes to its distinctive chemical properties and biological activity.

Synthesis and Production

The synthesis of ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate involves multiple steps of organic reactions. Industrial production can utilize either continuous flow reactors or batch processes, depending on the desired scale and efficiency. The choice of solvents and catalysts is critical to optimize yield and purity.

Chemical Reactions and Applications

Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate can participate in various chemical reactions, which are essential for modifying the compound to enhance its efficacy in biological systems or tailor it for specific applications in drug development. It serves as a valuable starting material for synthesizing other complex organic compounds, particularly pyrazolo[3,4-c]pyridazine derivatives through cyclization reactions.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate | C₁₃H₁₂ClN₂O₂ | Chlorine at the 3-position, m-tolyl group at the 6-position |

| Ethyl 6-(m-tolyl)pyridazine-4-carboxylate | C₁₃H₁₂N₂O₂ | Lacks chlorine substitution |

| Ethyl 3-chloro-6-methylpyridazine-4-carboxylate | C₈H₉ClN₂O₂ | Methyl group instead of m-tolyl |

Biological Activity and Mechanism of Action

Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate exhibits biological activity through its binding interactions with biomolecules. It can interact with specific enzymes and proteins, leading to either enzyme inhibition or activation. This interaction modulates various cellular processes such as signaling pathways, gene expression, and metabolic activities. The compound's ability to interact with biological macromolecules makes it useful in biochemical research focused on enzyme activity modulation and cellular signaling studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume